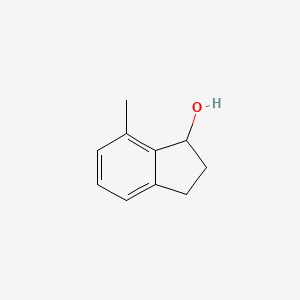

7-Methyl-indan-1-ol

Vue d'ensemble

Description

7-Methyl-indan-1-ol is a chemical compound that belongs to the family of indanols. It is a colorless liquid with a distinct odor and is used in the synthesis of various organic compounds. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Applications De Recherche Scientifique

Enantioselective Transformation

- Plant-Mediated Enantioselective Transformation : Studies by Mączka et al. (2019) have shown that plant enzyme systems can be used to reduce the carbonyl group of indan-1-one and to oxidize the hydroxyl group of racemic indan-1-ol, leading to the production of pure enantiomers of indan-1-ol. This process demonstrates the potential of utilizing biological systems for the stereoselective biotransformation of such compounds (Mączka et al., 2019).

Fluorescence Spectroscopy

- Fluorescence Spectroscopy of Chiral Indan-1-ol : Research by Le Barbu-Debus et al. (2006) involved measuring the laser-induced fluorescence excitation, dispersed fluorescence, and IR-UV double resonance spectra of chiral indan-1-ol. This study provides insights into the low-energy conformers of the molecule, offering valuable information for further understanding its structural and electronic properties (Le Barbu-Debus et al., 2006).

Synthesis Methods

- One-Pot Synthesis of Inden-1-ol Derivatives : Nagarajan et al. (2011) developed a one-pot synthesis method for creating inden-1-ol/indanone derivatives. This research highlights an efficient approach to synthesizing such derivatives, which can be important for various chemical applications (Nagarajan et al., 2011).

Molecular Structure and Coordination Chemistry

- Structure and Coordination Chemistry of Inden-2-ol : Vieille-Petit et al. (2004) synthesized 2,3,4,7-Tetrahydro-1H-inden-2-ol and analyzed its molecular structure, revealing hydrogen-bonded polymers along the c-axis. Such studies are crucial for understanding the coordination chemistry and potential applications of these compounds (Vieille-Petit et al., 2004).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

7-methyl-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4,9,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLMCWIDKZMYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CCC2=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74384-55-7 | |

| Record name | 7-methyl-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

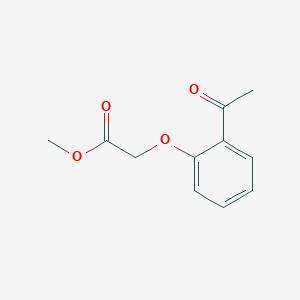

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B3022614.png)

![methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3022618.png)